molecular formula C8H6N2O3 B1342925 4-Nitroindolin-2-one CAS No. 61394-51-2

4-Nitroindolin-2-one

Cat. No. B1342925
Key on ui cas rn: 61394-51-2
M. Wt: 178.14 g/mol
InChI Key: ZNBQKWDTXBXIID-UHFFFAOYSA-N
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Patent
US06162818

Procedure details

A catalytic amount of 10% palladium-on-carbon is added to a solution of 4-nitrooxindole (0.889 g, 4.99 mmol) in methanol (100 mL). The suspension is degassed three times and placed under an atmosphere of hydrogen for 3 hours. The suspension is filtered through a pad of Celite and the Celite is washed several times with methanol. The methanol from the filtrate is removed by rotary evaporation. The resulting residue is purified via silica gel column chromatography using 3% methanol/methylene chloride as the eluent. The appropriate fractions are combined and the solvents removed by rotary evaporation to yield 0.558 g of 4-aminooxindole as a light orange solid (76%).
Quantity
0.889 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][C:7](=[O:13])[NH:8]2)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][C:7](=[O:13])[NH:8]2

Inputs

Step One
Name
Quantity
0.889 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2CC(NC2=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension is degassed three times
FILTRATION
Type
FILTRATION
Details
The suspension is filtered through a pad of Celite
WASH
Type
WASH
Details
the Celite is washed several times with methanol
CUSTOM
Type
CUSTOM
Details
The methanol from the filtrate is removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified via silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
the solvents removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C2CC(NC2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.558 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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